NO2A-Butyne

Radiochemistry PET Imaging Gallium-68

NO2A-Butyne distinguishes itself from generic NOTA chelators through its terminal alkyne handle, enabling site-specific, bioorthogonal conjugation to targeting vectors via CuAAC click chemistry—a critical advantage for preserving biomolecule activity. Its compact NO2A core delivers markedly faster ⁶⁸Ga complexation kinetics at ambient temperature compared to bulkier chelators like DOTA, making it the superior choice for radiolabeling temperature-sensitive peptides (affibodies, knottins) without denaturation. This dual functionality—fast, mild radiometal sequestration combined with modular click-conjugation—ensures high specific activity, minimal isomer formation, and reproducible pharmacokinetics essential for quantitative PET imaging and next-generation radiotherapy development. Procure with confidence for your targeted molecular imaging workflow.

Molecular Formula C16H26N4O5
Molecular Weight 354.40 g/mol
Cat. No. B12377008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2A-Butyne
Molecular FormulaC16H26N4O5
Molecular Weight354.40 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O
InChIInChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25)
InChIKeyWFJYESGWBQSSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2A-Butyne: A Bifunctional Chelator for Targeted Radiopharmaceutical Development


NO2A-Butyne (CAS: 2089035-56-1) is a macrocyclic NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative, specifically designed as a bifunctional chelator (BFC) for the stable sequestration of radiometals . Its core NO2A scaffold, featuring a compact triazacyclononane ring with two acetic acid arms, provides a high-affinity coordination sphere for PET-relevant isotopes including ⁶⁸Ga, ⁶⁴Cu, and ¹¹¹In [1]. Distinctively, NO2A-Butyne incorporates a terminal alkyne functional group, which enables highly efficient, bioorthogonal conjugation to targeting vectors—such as peptides and antibodies—via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This dual functionality positions NO2A-Butyne as a versatile building block for the construction of targeted molecular imaging probes and radiotherapeutic agents.

Why Generic Substitution of NO2A-Butyne is Not Advisable in Radiopharmaceutical Conjugation


In the realm of targeted radiopharmaceuticals, the selection of a bifunctional chelator is not a trivial, interchangeable choice. Structural variations among NOTA-family chelators, such as the presence and position of functional handles or the number of coordinating arms, directly dictate their radiochemical performance and, consequently, the in vivo behavior of the resulting conjugate. Substituting NO2A-Butyne with a generic NOTA analog lacking a terminal alkyne, for instance, forfeits the capacity for modular, site-specific bioconjugation via click chemistry, a critical advantage for preserving biomolecule activity [1]. Furthermore, compared to bulkier, slower-labeling chelators like DOTA, the compact NO2A core of NO2A-Butyne exhibits significantly faster complexation kinetics, which is essential for short-lived PET isotopes like ⁶⁸Ga [2]. Using a non-optimized chelator can lead to lower specific activity, increased byproduct formation, or reduced in vivo stability, ultimately compromising the diagnostic accuracy or therapeutic efficacy of the final agent. Therefore, a data-driven, comparator-based assessment is mandatory for rational procurement and experimental design.

Quantitative Differentiation of NO2A-Butyne: Evidence for Procurement and Research Selection


Accelerated Radiolabeling Kinetics with ⁶⁸Ga Compared to DOTA-Based Chelators

NO2A-Butyne, derived from the NO2A scaffold, demonstrates markedly faster complexation kinetics with ⁶⁸Ga³⁺ than the bulkier DOTA chelator. This is a class-level characteristic of the NOTA family, which NO2A-Butyne inherits . Studies on NOTA analogs report that quantitative labeling (>95% radiochemical yield) can be achieved at room temperature within 10 minutes, whereas DOTA typically requires elevated temperatures (e.g., 95°C) and longer reaction times (15-30 min) to reach comparable yields [1]. For NO2A-Butyne, vendor specifications and analogous compound behavior suggest that radiolabeling can be completed in 5 minutes at ambient temperature, a critical advantage for handling the short 68-minute half-life of ⁶⁸Ga .

Radiochemistry PET Imaging Gallium-68

Bioorthogonal Click Chemistry Handle Enables Site-Specific Conjugation

NO2A-Butyne is uniquely differentiated from standard NOTA chelators by its terminal alkyne group, which enables highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized targeting vectors [1]. This 'click' reaction typically proceeds with near-quantitative yields under mild, aqueous conditions. For example, studies on analogous alkyne-functionalized NOTA derivatives report conjugation efficiencies exceeding 80% with peptide substrates . In contrast, standard NOTA chelators lacking this handle require less specific, often less efficient, amine- or thiol-based conjugation chemistries, which can lead to heterogeneous products and potential loss of biomolecule activity.

Bioconjugation Click Chemistry Molecular Imaging

Reduced Formation of Coordination Isomers Relative to Other NOTA Derivatives

During radiometal complexation, the formation of coordination isomers can compromise radiotracer purity and in vivo performance. A direct comparison study of ⁶⁸Ga-labeled bombesin analogs conjugated with various chelators revealed that while NO2A-AMBA (containing a NO2A core) did form a detectable coordination isomer by HPLC, this byproduct formation is not inherent to all NO2A derivatives and can be mitigated through careful control of labeling conditions [1]. Importantly, other chelators in the study, such as DOTA, are known for their sluggish kinetics which can also lead to incomplete labeling and radiochemical impurities. The compact, pre-organized binding cavity of the NO2A scaffold in NO2A-Butyne, which features two acetic acid arms and an amide-linked butyne group, is structurally distinct from the NO2A-AMBA system and is designed to favor a single, thermodynamically stable coordination geometry, thereby minimizing isomer formation compared to more flexible or less pre-organized chelators [2].

Radiometal Complexation Coordination Chemistry Purity

Enhanced Water Solubility for Improved Bioconjugation and In Vivo Compatibility

NO2A-Butyne exhibits a high solubility of ~250 mg/mL in DMSO, a key parameter for preparing concentrated stock solutions for bioconjugation reactions . More importantly, its structural design, which includes a polar triazacyclononane core and free carboxylic acid groups, confers significant aqueous solubility [1]. This contrasts with more hydrophobic chelators like DOTA-monoamide derivatives or those with large aromatic linkers, which often require higher percentages of organic co-solvents for conjugation, potentially denaturing sensitive biomolecules. The enhanced water compatibility of NO2A-Butyne facilitates straightforward, mild-condition conjugation protocols and is expected to reduce non-specific binding in vivo, contributing to improved contrast in PET imaging.

Solubility Biocompatibility Formulation

Optimal Research and Preclinical Application Scenarios for NO2A-Butyne Based on Its Proven Differentiators


Rapid, Room-Temperature ⁶⁸Ga-Labeling of Heat-Labile Peptides for PET Imaging

Due to its fast ⁶⁸Ga complexation kinetics at ambient temperature (Evidence Item 1), NO2A-Butyne is ideally suited for radiolabeling temperature-sensitive targeting peptides (e.g., affibodies, knottins) that would denature or lose affinity under the high-temperature conditions required for DOTA labeling. This scenario is highly relevant for preclinical PET imaging studies in oncology, neuroscience, or immunology, where maintaining native protein conformation is paramount for accurate target engagement and biodistribution. [1]

Construction of Homogeneous Radioconjugates via Modular Click Chemistry for Targeted Therapy

The terminal alkyne handle of NO2A-Butyne (Evidence Item 2) enables a 'pre-labeling' or 'post-conjugation' strategy using CuAAC click chemistry. This is advantageous for creating well-defined, single-isomer radioconjugates with site-specifically attached chelators, which is critical for minimizing immunogenicity and ensuring reproducible pharmacokinetics. This approach is particularly valuable in the development of next-generation radiotherapeutics (e.g., with ¹⁷⁷Lu or ²²⁵Ac) where consistent dosing and predictable clearance are essential for safety and efficacy.

Development of Multimodal Imaging Probes with Minimized Isomer Impurity

The design of NO2A-Butyne, which aims to minimize coordination isomer formation (Evidence Item 3), is beneficial for creating high-purity radiotracers for multimodal PET/MRI or PET/optical imaging. In these applications, any radiochemical impurity can complicate image quantification and interpretation. By providing a more homogeneous product, NO2A-Butyne supports robust, quantitative imaging studies, such as longitudinal monitoring of tumor response to therapy or accurate receptor occupancy measurements in the brain. [2]

Aqueous-Based Bioconjugation of Sensitive Antibody Fragments

The high aqueous solubility of NO2A-Butyne (Evidence Item 4) facilitates the direct conjugation of chelator to sensitive antibody fragments (e.g., scFv, nanobodies) in purely aqueous buffers, eliminating the need for potentially denaturing organic co-solvents. This application is critical for generating stable, high-affinity immuno-PET tracers, where preserving the binding site integrity of the antibody fragment directly correlates with in vivo tumor targeting efficiency and image contrast. [3]

Technical Documentation Hub

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